

# JNJ-26146900: Application Notes and Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-26146900 |           |
| Cat. No.:            | B1673006     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**JNJ-26146900** is a non-steroidal, orally bioactive compound identified as a potent androgen receptor (AR) antagonist and a selective androgen receptor modulator (SARM) with mixed agonist and antagonist properties.[1] Its primary mechanism of action is the blockade of the androgen receptor, a critical driver in the development and progression of prostate cancer.[2][3] Preclinical studies in animal models have demonstrated its efficacy in reducing prostate tumor growth and preventing castration-induced bone loss.[2][4] These application notes provide detailed protocols for the use of **JNJ-26146900** in in vitro cell culture experiments to investigate its biological activity and therapeutic potential.

## **Mechanism of Action: Androgen Receptor Signaling**

The androgen receptor is a ligand-activated transcription factor. In the absence of androgens, AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to androgens like dihydrotestosterone (DHT), AR undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes that promote cell growth, proliferation, and survival. **JNJ-26146900**, as an AR antagonist, competitively binds to the AR, preventing its activation by androgens and subsequent downstream signaling.



Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition by JNJ-26146900.

#### **Data Presentation**

While specific in vitro IC50 values for **JNJ-26146900** in human prostate cancer cell lines are not widely available in the public domain, the following table summarizes the known quantitative data. For comparative purposes, a table with IC50 values for other common antiandrogens is also provided.

Table 1: Quantitative Data for JNJ-26146900

| Parameter             | Species/Cell Line                           | Value                       | Reference(s) |
|-----------------------|---------------------------------------------|-----------------------------|--------------|
| Binding Affinity (Ki) | Rat Androgen<br>Receptor                    | 400 nM                      | [2][4]       |
| Functional Activity   | Cos-7 cells<br>(transfected with rat<br>AR) | Submicromolar effectiveness | [2][4]       |

Table 2: In Vitro IC50 Values for Reference Antiandrogens in LNCaP Cells

| Compound     | Assay Type                | IC50 Value | Reference(s) |
|--------------|---------------------------|------------|--------------|
| Enzalutamide | Competition Binding       | 21.4 nM    |              |
| Enzalutamide | AR Luciferase<br>Reporter | 26 nM      |              |
| Enzalutamide | Cell Viability            | ~5.6 μM    |              |
| Bicalutamide | Competition Binding       | 160 nM     | -            |

## Experimental Protocols Preparation of JNJ-26146900 Stock Solution

For in vitro experiments, **JNJ-26146900** should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.



- Reagent: JNJ-26146900 powder, DMSO (cell culture grade).
- Procedure:
  - Prepare a 10 mM stock solution of JNJ-26146900 in DMSO. For example, for a molecular weight of 360.35 g/mol, dissolve 3.6 mg of JNJ-26146900 in 1 mL of DMSO.
  - Vortex thoroughly to ensure complete dissolution.
  - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  - Store the stock solution at -20°C or -80°C for long-term storage.
- Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

### **Key In Vitro Experiments**

The following are detailed protocols for key experiments to characterize the in vitro activity of **JNJ-26146900**.



Click to download full resolution via product page



Caption: Experimental workflow for the in vitro characterization of JNJ-26146900.

#### **Androgen Receptor Competitive Binding Assay**

This assay determines the binding affinity of **JNJ-26146900** to the androgen receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled androgen.

Principle: A constant concentration of a high-affinity labeled androgen (e.g., [³H]-DHT or a fluorescent ligand) is incubated with the androgen receptor in the presence of varying concentrations of JNJ-26146900. The displacement of the labeled ligand by JNJ-26146900 is measured, and the IC50 (the concentration of JNJ-26146900 that displaces 50% of the labeled ligand) is calculated to determine its binding affinity.

#### Materials:

- Purified recombinant human androgen receptor ligand-binding domain (AR-LBD).
- Labeled androgen (e.g., [3H]-dihydrotestosterone or a fluorescent AR ligand).
- JNJ-26146900.
- Assay buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors).
- 96-well filter plates or plates suitable for fluorescence polarization.
- Scintillation counter or fluorescence polarization plate reader.
- Protocol (Fluorescence Polarization Example):
  - Prepare a 2X solution of AR-LBD and a 2X solution of the fluorescent AR ligand in the assay buffer.
  - Prepare a serial dilution of JNJ-26146900 in the assay buffer at 2X the final desired concentrations.
  - $\circ$  In a 96-well plate, add 20 µL of the 2X **JNJ-26146900** dilutions.
  - Add 20 μL of the 2X AR-LBD/fluorescent ligand mix to each well.



- Include controls for no competitor (maximum polarization) and a known AR antagonist (minimum polarization).
- Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
- Measure the fluorescence polarization using a suitable plate reader.
- Plot the polarization values against the log concentration of JNJ-26146900 to determine the IC50.

### **Androgen Receptor Reporter Gene Assay**

This cell-based assay measures the ability of **JNJ-26146900** to antagonize androgen-induced transactivation of the androgen receptor.

- Principle: Prostate cancer cells (e.g., LNCaP) are transfected with a reporter plasmid
  containing a luciferase gene under the control of an androgen-responsive promoter. In the
  presence of an androgen agonist (e.g., DHT), AR is activated and drives the expression of
  luciferase. JNJ-26146900 will compete with the agonist, leading to a dose-dependent
  decrease in luciferase activity.
- Materials:
  - Androgen-responsive prostate cancer cell line (e.g., LNCaP, 22Rv1).
  - Reporter plasmid (e.g., pARE-Luc) and a control plasmid for normalization (e.g., Renilla luciferase).
  - Transfection reagent.
  - Androgen agonist (e.g., DHT or R1881).
  - JNJ-26146900.
  - Cell culture medium, charcoal-stripped fetal bovine serum (CS-FBS).
  - Luciferase assay reagent.



- Luminometer.
- Protocol:
  - Seed LNCaP cells in 96-well plates in a medium containing CS-FBS.
  - Transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid.
  - After 24 hours, replace the medium with fresh medium containing CS-FBS.
  - Treat the cells with a serial dilution of JNJ-26146900 for 1-2 hours.
  - Add a constant concentration of an AR agonist (e.g., 0.1-1 nM DHT) to all wells except the vehicle control.
  - Incubate for an additional 24-48 hours.
  - Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
  - Normalize the firefly luciferase activity to the Renilla luciferase activity.
  - Plot the normalized luciferase activity against the log concentration of JNJ-26146900 to determine the IC50 for AR antagonism.

#### **Cell Viability/Proliferation Assay**

This assay assesses the effect of **JNJ-26146900** on the viability and proliferation of prostate cancer cells.

- Principle: Androgen-dependent prostate cancer cells are treated with JNJ-26146900 in the
  presence of an androgen agonist. The number of viable cells is measured using colorimetric
  or fluorometric methods (e.g., MTS, MTT, or resazurin-based assays), which quantify
  metabolic activity.
- · Materials:
  - Androgen-dependent prostate cancer cell line (e.g., LNCaP).



- JNJ-26146900.
- Androgen agonist (e.g., DHT).
- Cell culture medium with CS-FBS.
- Cell viability reagent (e.g., MTS or MTT).
- Microplate reader.
- Protocol (MTS Assay):
  - Seed LNCaP cells in 96-well plates in a medium containing CS-FBS.
  - After 24 hours, treat the cells with a serial dilution of JNJ-26146900 in the presence of a constant concentration of DHT (e.g., 0.1 nM).
  - Include controls for vehicle-treated cells (with and without DHT).
  - Incubate for a specified period (e.g., 72 hours).
  - Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
  - Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
  - Calculate the percentage of cell viability relative to the DHT-treated control and determine the IC50.

### **Prostate-Specific Antigen (PSA) Expression Assay**

This assay measures the effect of **JNJ-26146900** on the expression of an endogenous AR target gene, Prostate-Specific Antigen (PSA).

- Principle: Androgen-responsive prostate cancer cells (e.g., LNCaP) are treated with JNJ-26146900 in the presence of an androgen agonist. The levels of secreted PSA in the cell culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).
- Materials:



- LNCaP cells.
- JNJ-26146900.
- Androgen agonist (e.g., DHT).
- Cell culture medium with CS-FBS.
- Human PSA ELISA kit.
- Microplate reader.
- Protocol:
  - Seed LNCaP cells in 24- or 48-well plates in a medium containing CS-FBS.
  - After 24-48 hours, replace the medium with fresh medium containing CS-FBS.
  - Treat the cells with a serial dilution of JNJ-26146900 for 1-2 hours.
  - Add a constant concentration of DHT (e.g., 1 nM) to stimulate PSA production.
  - Incubate for 48-72 hours.
  - Collect the cell culture supernatant.
  - Quantify the PSA concentration in the supernatant using a commercial PSA ELISA kit according to the manufacturer's instructions.
  - Plot the PSA concentration against the log concentration of JNJ-26146900 to assess the dose-dependent inhibition of PSA secretion.

#### Conclusion

These application notes and protocols provide a comprehensive framework for the in vitro evaluation of **JNJ-26146900**. By employing these standardized assays, researchers can effectively characterize its binding affinity to the androgen receptor, its functional antagonist activity, its impact on prostate cancer cell viability, and its ability to modulate the expression of



AR target genes. This information is crucial for advancing the understanding of **JNJ- 26146900**'s therapeutic potential in prostate cancer and other androgen-driven diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical validation of genomic functional screen data: Analysis of observed BRCA1 variants in an unselected population cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. JNJ-26146900 | androgen receptor (AR) ligand | CAS# 868691-50-3 | InvivoChem [invivochem.com]
- To cite this document: BenchChem. [JNJ-26146900: Application Notes and Protocols for In Vitro Cell Culture Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673006#how-to-use-jnj-26146900-in-in-vitro-cell-culture-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com